molecular formula C23H38O3 B12550918 2-Heptadecanone, 1-(3,5-dihydroxyphenyl)- CAS No. 170310-54-0

2-Heptadecanone, 1-(3,5-dihydroxyphenyl)-

Cat. No.: B12550918
CAS No.: 170310-54-0
M. Wt: 362.5 g/mol
InChI Key: JJYLJNSNDWOJGU-UHFFFAOYSA-N
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Description

2-Heptadecanone, 1-(3,5-dihydroxyphenyl)- is an organic compound belonging to the class of aromatic hydroxyketones. It is characterized by a heptadecanone backbone with a 3,5-dihydroxyphenyl group attached to the first carbon. This compound has a molecular formula of C23H38O3 and a molecular weight of 362.55 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptadecanone, 1-(3,5-dihydroxyphenyl)- can be achieved through various methods. One common approach involves the condensation of heptadecanoyl chloride with hydroquinone dimethyl ether. This reaction typically requires the presence of a base such as potassium hydroxide and is carried out in a solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Heptadecanone, 1-(3,5-dihydroxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Heptadecanone, 1-(3,5-dihydroxyphenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Heptadecanone, 1-(3,5-dihydroxyphenyl)- involves its interaction with various molecular targets. The hydroxyl groups on the aromatic ring can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Heptadecanone, 1-(3,5-dihydroxyphenyl)- is unique due to the specific positioning of the hydroxyl groups on the aromatic ring, which can influence its reactivity and interaction with biological targets. This distinct structure can result in different biological activities and applications compared to its analogs .

Properties

CAS No.

170310-54-0

Molecular Formula

C23H38O3

Molecular Weight

362.5 g/mol

IUPAC Name

1-(3,5-dihydroxyphenyl)heptadecan-2-one

InChI

InChI=1S/C23H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(24)16-20-17-22(25)19-23(26)18-20/h17-19,25-26H,2-16H2,1H3

InChI Key

JJYLJNSNDWOJGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)CC1=CC(=CC(=C1)O)O

Origin of Product

United States

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